Martinostat - 1629052-58-9

Martinostat

Catalog Number: EVT-10947361
CAS Number: 1629052-58-9
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Martinostat is under investigation in clinical trial NCT03721211 (Imaging With [11C]Martinostat in Breast Cancer).
Source and Classification

Martinostat is classified as a pharmacological agent that inhibits histone deacetylases, enzymes involved in the regulation of gene expression through chromatin remodeling. It is primarily sourced from synthetic routes developed in medicinal chemistry laboratories, where various analogs are designed and tested for their efficacy and selectivity against specific HDAC isoforms. The compound's structure allows it to interact with the catalytic site of HDACs, thereby modulating their activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Martinostat involves multiple steps, including the formation of key intermediates that are subsequently modified to yield the final product. One notable synthesis route employs a two-step process that includes:

  1. Reduction of Aromatic Nitro Group: This step is typically performed under hydrogen atmosphere using palladium on carbon as a catalyst.
  2. Suzuki Cross-Coupling Reaction: This reaction involves coupling a boronic acid with an aryl halide to form biaryl compounds, which are then further processed to introduce necessary functional groups.
Molecular Structure Analysis

Structure and Data

Martinostat possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The precise molecular formula and structural representation can be derived from its synthesis pathways, typically involving aromatic rings and nitrogen-containing moieties that enhance binding affinity to HDAC enzymes.

  • Molecular Formula: C₁₁H₁₃N₃O₃
  • Molecular Weight: Approximately 239.24 g/mol

The structure includes distinct pharmacophore motifs that facilitate interaction with the HDAC active site, enhancing its selectivity for specific isoforms .

Chemical Reactions Analysis

Reactions and Technical Details

Martinostat undergoes various chemical reactions that are pivotal for its function as an HDAC inhibitor. Key reactions include:

  1. Formation of Amide Bonds: This reaction is crucial for linking different molecular fragments during synthesis.
  2. Deacetylation Reactions: As an HDAC inhibitor, Martinostat competes with acetylated substrates for binding at the enzyme's active site, leading to altered gene expression profiles.

These reactions are essential for both the synthesis of Martinostat and its mechanism of action in biological systems .

Mechanism of Action

Process and Data

Martinostat functions by binding to the active site of histone deacetylases, inhibiting their enzymatic activity. This inhibition leads to an increase in acetylated histones, resulting in altered chromatin structure and gene expression patterns associated with various cellular processes such as differentiation, proliferation, and apoptosis.

The compound's selectivity for class I/IIb HDACs allows targeted modulation of gene expression involved in neurodegenerative diseases, making it a valuable tool in both research and potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid form, typically white or off-white powder.
  • Solubility: Martinostat is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the appropriate handling procedures during synthesis and application in biological assays .

Applications

Scientific Uses

Martinostat has several significant applications in scientific research:

  1. Neuroimaging: As [^11C]Martinostat, it is utilized in PET imaging studies to quantify HDAC availability in the brain, providing insights into neurological disorders such as Alzheimer's disease.
  2. Epigenetic Research: The compound serves as a tool for studying epigenetic modifications related to gene expression regulation.
  3. Therapeutic Development: Martinostat's ability to modulate HDAC activity positions it as a candidate for developing treatments aimed at neurodegenerative diseases and other conditions influenced by epigenetic factors.
Histone Deacetylase (HDAC) Inhibition Mechanisms of Martinostat

Selective Targeting of Class I/IIb HDAC Isoforms

Martinostat ([11C]Martinostat) is a hydroxamic acid-based radiotracer exhibiting high selectivity for Class I (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 8) and Class IIb (histone deacetylase 6) histone deacetylase isoforms. This selectivity arises from its structural design, which includes an adamantyl group that optimizes interactions within the catalytic pockets of these enzymes. Biochemical profiling confirms Martinostat engages histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 in human brain tissue, with putative binding to histone deacetylase 6 observed primarily in vitro under controlled conditions using recombinant proteins [2] [7].

Structural Determinants of Histone Deacetylase 1/Histone Deacetylase 2/Histone Deacetylase 3 and Histone Deacetylase 6 Binding Affinity

The inhibitory efficacy of Martinostat is governed by atomic-level interactions between its hydroxamate zinc-binding group (ZBG) and the conserved catalytic zinc ion within histone deacetylase active sites. Thermal shift assays demonstrate nanomolar-affinity binding (concentrations ~0.16 μM) to histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 in both gray and white matter homogenates, inducing significant thermal stabilization of these enzymes. Crucially, Martinostat shows minimal stabilization of histone deacetylase 6 or histone deacetylase 8 (negative control) in ex vivo human brain tissue, highlighting context-dependent binding differences compared to recombinant protein assays [2]. The adamantyl moiety contributes to hydrophobic contacts and steric constraints that favor Class I histone deacetylase topology over other classes.

Table 1: Structural Basis of Martinostat-Histone Deacetylase Selectivity

Histone Deacetylase IsoformBinding AffinityKey Structural InteractionsValidation Method
Histone deacetylase 1High (nM)Zn2+ chelation, hydrophobic adamantyl contactsThermal shift, autoradiography
Histone deacetylase 2High (nM)Zn2+ chelation, hydrophobic adamantyl contactsThermal shift, autoradiography
Histone deacetylase 3High (nM)Zn2+ chelation, hydrophobic adamantyl contactsThermal shift, autoradiography
Histone deacetylase 6Putative (variable)Reduced accessibility in native complexesThermal shift (no stabilization)
Histone deacetylase 8NegligibleNon-complementary active siteThermal shift (no stabilization)

Comparative Inhibition Profiles Against Recombinant vs. Endogenous Histone Deacetylase Complexes

Martinostat exhibits distinct binding behaviors when interacting with isolated recombinant histone deacetylase proteins versus endogenous histone deacetylase complexes in native cellular environments. While in vitro assays using recombinant proteins indicate engagement with histone deacetylase 6, this interaction is significantly attenuated in postmortem human brain tissue and living brain, as evidenced by autoradiography competition experiments and positron emission tomography imaging [2]. This discrepancy arises from reduced accessibility of Martinostat to histone deacetylase 6 within endogenous multi-protein complexes and cellular compartments. Conversely, Martinostat binding to Class I histone deacetylase complexes (histone deacetylase 1-histone deacetylase 2-co-repressor complexes) remains robust across experimental conditions, reflecting its primary affinity for these isoforms. Positron emission tomography studies reveal conserved regional distribution patterns of Martinostat binding in vivo, with highest uptake in striatal and cerebellar gray matter and lowest in hippocampus and amygdala, correlating with Class I histone deacetylase expression gradients [1] [2].

Epigenetic Modulation via Histone Acetylation Dynamics

By inhibiting Class I histone deacetylases, Martinostat increases histone acetylation (specifically histone H3 lysine 9 and histone H4 lysine 12), altering chromatin accessibility and enabling transcriptional activation or repression of specific gene networks. This epigenetic modulation occurs in a locus-specific manner rather than inducing global hyperacetylation [2] [6].

Transcriptional Regulation of Synaptic Plasticity Genes (Brain-Derived Neurotrophic Factor, Synaptophysin)

Martinostat treatment in human neural progenitor cells induces marked upregulation of genes critical for synaptic function and neural connectivity. Brain-derived neurotrophic factor transcripts increase significantly, alongside synaptophysin, a presynaptic vesicle glycoprotein essential for neurotransmitter release. This transcriptional activation is mechanistically linked to Martinostat-induced histone hyperacetylation at promoter and enhancer regions of these genes, facilitating recruitment of transcription machinery. The upregulation occurs concurrently with increased acetylation at histone H3 lysine 9 and histone H4 lysine 12, confirming functional downstream consequences of histone deacetylase inhibition on neuroplasticity-associated gene networks [2]. These findings posit Martinostat as a modulator of synaptic resilience via epigenetic reprogramming.

Neuroprotective vs. Neurodegenerative Gene Networks

Martinostat’s epigenetic influence extends to gene networks implicated in neuroprotection and neurodegeneration:

  • Neuroprotective Effects: Increased transcription of Granulin (GRN) occurs following Martinostat exposure. Granulin is a key growth factor involved in neuronal survival, inflammation modulation, and lysosomal function. Mutations causing Granulin haploinsufficiency are linked to frontotemporal lobar degeneration, suggesting Martinostat could counteract deficiency-driven pathology [2].
  • Neurodegenerative Associations: Elevated histone deacetylase expression, particularly histone deacetylase 1 and histone deacetylase 2 in cerebral white matter, correlates with aging and disrupted white matter microstructure (reduced generalized fractional anisotropy) [5]. This suggests chronic histone deacetylase overactivity may contribute to degenerative processes via suppression of myelin-related genes. In bipolar disorder, positron emission tomography reveals reduced Martinostat binding (implying lower histone deacetylase expression) in amygdala, hippocampus, and thalamus—regions linked to emotion regulation and attentional deficits [1]. This region-specific histone deacetylase deficiency may dysregulate stress-response and plasticity genes.

Table 2: Gene Networks Modulated by Martinostat-Mediated Histone Deacetylase Inhibition

Gene NetworkExample GenesBiological FunctionDirectional ChangeFunctional Implication
Synaptic PlasticityBrain-Derived Neurotrophic Factor, SynaptophysinNeurotransmission, synaptic structureUpregulationEnhanced neural connectivity, learning/memory
NeuroprotectionGranulin (GRN)Neuronal survival, inflammation modulationUpregulationCounteracts frontotemporal degeneration
Stress Response/InflammationNuclear factor erythroid 2–related factor 2 (Nrf2), HSP90Antioxidant defense, proteostasisContext-dependentMay resolve neuroinflammation
Myelin IntegrityMyelin-associated glycoprotein, Proteolipid protein 1White matter structure, conductionDownstream suppressionLinks histone deacetylase overexpression to aging-related decline

Martinostat thus exerts a dualistic influence: acutely promoting neuroprotection via synaptic and growth factor genes, while chronic imbalances in histone deacetylase expression (as detected in vivo) may propagate neurodegenerative cascades through disrupted epigenetic homeostasis [1] [2] [5].

Properties

CAS Number

1629052-58-9

Product Name

Martinostat

IUPAC Name

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+

InChI Key

WNIDBXBLQFPAJA-VOTSOKGWSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3

Isomeric SMILES

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3

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